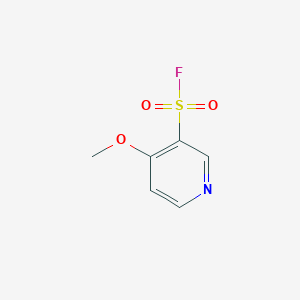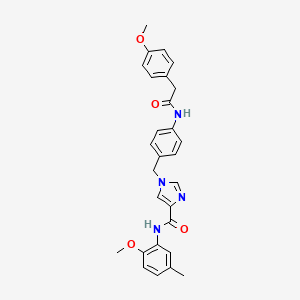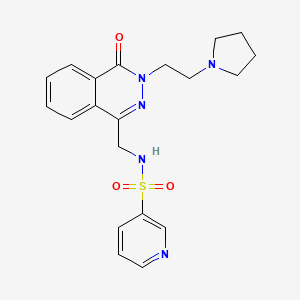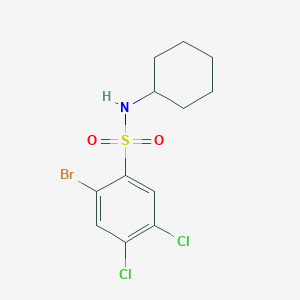
1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular conditions. However, propranolol also has potential applications in scientific research due to its unique properties and mechanisms of action.
Mechanism of Action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating the sympathetic nervous system. By blocking these receptors, 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride reduces the effects of adrenaline and other stress hormones, leading to a decrease in heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including reducing heart rate and blood pressure, decreasing the release of stress hormones, and altering the activity of neurotransmitters in the brain. These effects can lead to a range of benefits, including reduced anxiety, improved memory consolidation, and reduced risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
Propranolol has a number of advantages as a research tool, including its well-understood mechanisms of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential to interact with other medications and its limited effectiveness in certain conditions.
Future Directions
There are a number of potential future directions for research on 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, including:
- Investigating its potential as a treatment for PTSD and other anxiety disorders
- Studying its effects on emotional memory consolidation in different populations, such as children and older adults
- Exploring its potential as a cancer treatment, particularly in combination with other therapies
- Investigating its potential to improve outcomes in cardiovascular disease patients
- Exploring its potential as a treatment for other conditions, such as migraines and essential tremor.
Overall, this compound is a versatile and promising research tool with a range of potential applications in scientific research. As further research is conducted, it may become an increasingly important tool for understanding and treating a wide range of conditions.
Synthesis Methods
Propranolol can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with epichlorohydrin, followed by the addition of methylamine and isopropylamine. The resulting compound is then treated with sodium borohydride to yield 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride.
Scientific Research Applications
Propranolol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, psychology, and oncology. In neuroscience, 1-(2,4-Dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have anxiolytic and memory-modifying effects, making it a potential treatment for post-traumatic stress disorder (PTSD) and other anxiety disorders. In psychology, this compound has been used to study the role of beta-adrenergic receptors in emotional memory consolidation. In oncology, this compound has been investigated for its potential to inhibit tumor growth and metastasis.
properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Cl2NO2.ClH/c1-11-5-12(2)8-19(7-11)9-14(20)10-21-16-4-3-13(17)6-15(16)18;/h3-4,6,11-12,14,20H,5,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAUCZUAMKIRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=C(C=C2)Cl)Cl)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)
![ethyl 3-cyano-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2557060.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)





![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2557072.png)
